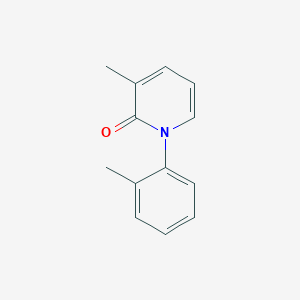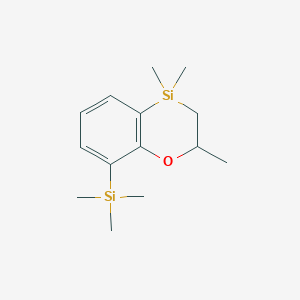![molecular formula C19H21NO6 B12597729 Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- CAS No. 646037-95-8](/img/structure/B12597729.png)
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- est un composé organique complexe avec une structure unique qui combine un cycle naphtalène avec un cycle isoxazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du cycle naphtalène, suivie de l'introduction du cycle isoxazole par des réactions de cyclisation. Les réactifs courants utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants. Les conditions réactionnelles nécessitent souvent des températures et des pressions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes assurent une qualité et un rendement constants du composé. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés aux cycles naphtalène et isoxazole.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Agents de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diméthylamino)- : Un composé similaire avec des substituants différents sur les cycles naphtalène et isoxazole.
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diméthylamino)-8a,9-dihydro-4a-hydroxy-3-(phénylméthoxy)- : Un autre composé apparenté avec des groupes fonctionnels supplémentaires.
Unicité
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-triméthoxy-3-pentyl- est unique en raison de sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques qui en résultent. Cette unicité le rend précieux pour diverses applications, en particulier dans le développement de nouveaux matériaux et de produits pharmaceutiques.
Propriétés
Numéro CAS |
646037-95-8 |
|---|---|
Formule moléculaire |
C19H21NO6 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5,7,8-trimethoxy-3-pentylbenzo[f][1,2]benzoxazole-4,9-dione |
InChI |
InChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3 |
Clé InChI |
PMPCZVISCDUCAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

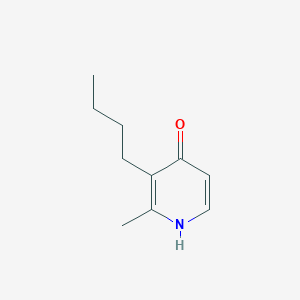
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


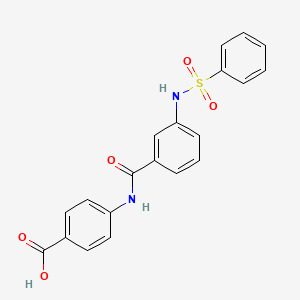
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
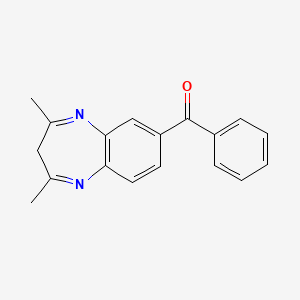
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)
